2,2-Dibromo-1-methylcyclopropanecarbonyl chloride
Overview
Description
Preparation Methods
The synthesis of 2,2-Dibromo-1-methylcyclopropanecarbonyl chloride typically involves the bromination of 1-methylcyclopropanecarbonyl chloride. The reaction conditions often require the use of bromine (Br2) as the brominating agent, and the process is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
2,2-Dibromo-1-methylcyclopropanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form 1-methylcyclopropanecarbonyl chloride.
Oxidation Reactions: Under specific conditions, it can be oxidized to form different products.
Common reagents used in these reactions include nucleophiles like amines and alcohols, reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Dibromo-1-methylcyclopropanecarbonyl chloride is utilized in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: Research involving this compound can lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-methylcyclopropanecarbonyl chloride involves its reactivity with nucleophiles and electrophiles. The bromine atoms in the compound make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar compounds to 2,2-Dibromo-1-methylcyclopropanecarbonyl chloride include:
- 1-Bromo-2-methylcyclopropanecarbonyl chloride
- 2,2-Dichloro-1-methylcyclopropanecarbonyl chloride
- 2,2-Diiodo-1-methylcyclopropanecarbonyl chloride
Compared to these compounds, this compound is unique due to its specific reactivity and the presence of two bromine atoms, which influence its chemical behavior and applications .
Properties
IUPAC Name |
2,2-dibromo-1-methylcyclopropane-1-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2ClO/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVMOPAXONJJDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001234262 | |
Record name | 2,2-Dibromo-1-methylcyclopropanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001234262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5365-22-0 | |
Record name | 2,2-Dibromo-1-methylcyclopropanecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5365-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dibromo-1-methylcyclopropanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001234262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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